N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a hybrid molecule combining a 1,3,4-thiadiazole scaffold with a xanthine derivative (1,3,9-trimethyl-2,6-dioxopurine). The thiadiazole moiety is known for its bioisosteric properties, often enhancing pharmacokinetic profiles, while the purine core may contribute to receptor-binding interactions, particularly in neurological or oncological targets.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O3S2/c1-5-8-17-18-12(26-8)15-7(22)6-25-13-16-9-10(19(13)2)20(3)14(24)21(4)11(9)23/h5-6H2,1-4H3,(H,15,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYQELZOERTCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound that integrates a thiadiazole moiety with a purine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Structural Overview
The compound features:
- Thiadiazole Ring : Known for its antimicrobial properties.
- Purine Derivative : Associated with various biological functions including anti-inflammatory and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. Specifically:
- Antibacterial Properties :
- Compounds with the thiadiazole ring have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives of 2-amino-1,3,4-thiadiazole exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin .
- Antifungal Activity :
Cytotoxicity and Cancer Research
The purine component of the compound suggests potential cytotoxic effects against cancer cells. Studies have indicated that purine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the thiadiazole moiety may enhance this effect through synergistic mechanisms .
Study 1: Antimicrobial Efficacy
A study evaluating various 1,3,4-thiadiazole derivatives found that compounds similar to this compound exhibited promising antibacterial activity against S. aureus and antifungal activity against A. niger with MIC values ranging from 25 to 32 μg/mL .
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies have shown that derivatives containing both the thiadiazole and purine structures can effectively reduce cell viability in various cancer cell lines. For example, a derivative similar to the compound was tested against breast cancer cells and demonstrated a significant reduction in cell proliferation .
Data Summary
| Compound | Structural Features | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(Purine) | Thiadiazole + Purine | Antimicrobial; Cytotoxic | 25 - 32 |
| 4-Amino-Thiadiazole Derivative | Thiadiazole | Antibacterial | 25 |
| Fluconazole (Control) | Antifungal | Antifungal | 24 - 26 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Candida albicans .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | E. coli | 32 µg/mL |
| N-(5-methylthiazol-2-yl)acetamide | C. albicans | 16 µg/mL |
Anticancer Properties
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide derivatives have been evaluated for their anticancer potential. They have shown varying degrees of cytotoxicity against cancer cell lines such as A549 lung carcinoma cells . The mechanism of action involves the disruption of DNA replication processes in cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | A549 | 15 |
| Doxorubicin | A549 | 0.5 |
Insecticidal Properties
The compound has demonstrated potential as an insecticide in agricultural settings. Studies have indicated that it effectively controls pest populations while being less harmful to beneficial insects .
Table 3: Insecticidal Efficacy
| Compound | Target Pest | Mortality Rate (%) |
|---|---|---|
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | Aphids | 85 |
| Control (Untreated) | Aphids | 10 |
Polymer Synthesis
Thiadiazole derivatives are being explored for their potential use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can lead to materials with improved performance characteristics.
Comparison with Similar Compounds
Key Compounds:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 4y) Structure: Features dual thiadiazole rings with a p-tolylamino substituent. Activity:
- IC₅₀ = 0.084 ± 0.020 mmol L⁻¹ (MCF-7 breast cancer)
- IC₅₀ = 0.034 ± 0.008 mmol L⁻¹ (A549 lung cancer)
- Aromatase inhibition: IC₅₀ = 0.062 ± 0.004 mmol L⁻¹ . Selectivity: Demonstrated low cytotoxicity against non-cancer NIH3T3 cells, indicating tumor-specific action .
Acetazolamide-Derived Thiadiazoles (e.g., 5-arylidine amino-1,3,4-thiadiazol-2-sulphonamides) Structure: Incorporates sulphonamide groups for carbonic anhydrase inhibition. Activity: Evaluated for free radical scavenging and antimitotic activity, with moderate in vitro cytotoxicity .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Antiepileptic Thiadiazole Derivatives
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide
- Structure : Combines thiadiazole with a valproic acid (VPA) derivative.
- Activity :
Table 2: Toxicity Profile of Antiepileptic Analogs
| Compound | LD₅₀ (mg/kg) | Toxicity Class | Reference |
|---|---|---|---|
| N-(5-ethyl...-2-propylpentanamide | >500 | Low-toxic | |
| Valproic Acid (VPA) | 300–400 | Moderate-toxic |
Structural Modifications and Activity Trends
- Substituent Effects: Thioether Linkages: Enhance anticancer potency (e.g., compound 4y’s thioacetamide bridge) . Sulphonamide Groups: Improve carbonic anhydrase inhibition but reduce cytotoxicity . Purine/Xanthine Hybrids: Likely modulate adenosine receptors or kinase pathways, though specific data for the target compound are pending .
Synthetic Routes :
- Thiadiazole derivatives are commonly synthesized via cyclization of thiosemicarbazides (Schiff base intermediates) or nucleophilic substitution reactions (e.g., ) .
Preparation Methods
Cyclization of Thiosemicarbazide
The thiadiazole ring is constructed via acid-catalyzed cyclization of N-ethylthiosemicarbazide. Ethyl isothiocyanate reacts with hydrazine hydrate in ethanol under reflux to form the intermediate thiosemicarbazide, which undergoes cyclization in concentrated hydrochloric acid at 80°C for 4 hours.
Reaction conditions :
Characterization
-
IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N stretch).
-
¹H NMR (DMSO-d₆) : δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.85 (q, J = 7.2 Hz, 2H, CH₂CH₃), 5.21 (s, 2H, NH₂).
Synthesis of 8-Mercapto-1,3,9-trimethylxanthine
Methylation of Theophylline
1,3,9-Trimethylxanthine is prepared by sequential alkylation of theophylline. Methylation at N9 is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base (60°C, 6 h). Subsequent N1 and N3 methylations are performed under similar conditions.
Reaction conditions :
Introduction of Thiol Group
The 8-thiol derivative is synthesized via nucleophilic displacement of a halogen at position 8. 1,3,9-Trimethyl-8-bromoxanthine reacts with thiourea in ethanol under reflux, followed by acidic hydrolysis (HCl, 70°C).
Reaction conditions :
-
Reactants : 8-Bromo-1,3,9-trimethylxanthine (1.0 eq), thiourea (1.5 eq).
-
Solvent : Ethanol (reflux, 8 h).
-
Hydrolysis : 6 M HCl (70°C, 1 h).
Coupling of Thiadiazole and Purine Moieties
Preparation of Chloroacetamide Intermediate
5-Ethyl-1,3,4-thiadiazol-2-amine is acetylated with chloroacetyl chloride in acetone using triethylamine as a base.
Reaction conditions :
Thioether Formation
The chloroacetamide intermediate reacts with 8-mercapto-1,3,9-trimethylxanthine in dimethyl sulfoxide (DMSO) using potassium carbonate as a base (50°C, 12 h).
Reaction conditions :
-
Reactants : Chloroacetamide (1.0 eq), 8-mercaptopurine (1.0 eq).
-
Base : K₂CO₃ (2.0 eq).
-
Solvent : DMSO (50°C, 12 h).
Analytical Characterization
Spectroscopic Data
Crystallization and Polymorphism
Recrystallization from ethanol/water (4:1) yields prismatic crystals. Differential scanning calorimetry (DSC) shows a melting endotherm at 214°C, consistent with a single polymorphic form.
Optimization and Challenges
Solvent Selection
Q & A
Q. Q1. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sulfanyl-acetamide coupling. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H2SO4 or POCl3) .
- Sulfanyl-acetamide coupling : Reacting the thiadiazole intermediate with chloroacetyl chloride or activated thiol derivatives in the presence of triethylamine .
- Optimization : Control of temperature (70–90°C), solvent (DMSO or DMF), and reaction time (4–12 hours) improves yield (>65%) and purity. Use TLC to monitor progress .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiadiazole formation | POCl3, 80°C, 6h | 70 | >90% |
| Sulfanyl coupling | Triethylamine, DMF, 70°C, 4h | 65 | 95% |
Q. Q2. What analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., ethyl group at C5 of thiadiazole, methyl groups on purine) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 451.08) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry; critical for verifying the sulfanyl-acetamide linkage and purine ring conformation .
Advanced Research Questions
Q. Q3. How can X-ray crystallography resolve structural ambiguities in this compound?
X-ray analysis determines bond lengths, angles, and intermolecular interactions. For example:
- The sulfur atom in the thiadiazole ring shows a bond length of 1.68 Å with the acetamide group, confirming covalent linkage .
- Hydrogen bonding between the purine’s carbonyl groups and solvent molecules stabilizes the crystal lattice .
Methodology : Use SHELX programs for structure refinement. Single-crystal data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .
Q. Q4. How should researchers design experiments to evaluate anticancer activity?
- Cell Line Selection : Test against MCF-7 (breast) and A549 (lung) cancer cells, with NIH3T3 fibroblasts as a non-cancer control .
- Dose-Response Assays : Use IC50 values to quantify potency. For example, IC50 = 0.084 ± 0.020 mmol L<sup>–1</sup> against MCF-7 .
- Mechanistic Studies : Evaluate aromatase inhibition (IC50 = 0.062 ± 0.004 mmol L<sup>–1</sup>) to link structure to activity .
Q. Table 2: Anticancer Activity Profile
| Cell Line | IC50 (mmol L<sup>–1</sup>) | Selectivity Index (vs. NIH3T3) |
|---|---|---|
| MCF-7 | 0.084 ± 0.020 | 4.2 |
| A549 | 0.034 ± 0.008 | 10.1 |
Q. Q5. How can contradictions in biological activity data across studies be resolved?
- Assay Standardization : Variability in IC50 values may arise from differences in incubation time (24h vs. 48h) or serum concentration in media .
- Structural Verification : Confirm batch purity via HPLC and NMR to rule out degradation products .
- Target Validation : Use siRNA or CRISPR to confirm on-target effects (e.g., aromatase inhibition vs. off-target kinase activity) .
Q. Q6. What strategies improve yield in multi-step synthesis?
- Intermediate Purification : Column chromatography after thiadiazole formation reduces side products .
- Catalytic Optimization : Use Pd/C or Ni catalysts for selective C–S bond formation during acetamide coupling .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
Q. Q7. How can structure-activity relationship (SAR) studies guide derivative design?
- Modify Substituents : Replace the ethyl group on thiadiazole with bulkier alkyl chains to enhance lipophilicity and membrane permeability .
- Sulfanyl Linker Optimization : Replace the acetamide’s sulfur with selenium to evaluate redox activity .
- Purine Ring Modifications : Introduce halogen atoms (e.g., Cl at C8) to probe electronic effects on aromatase binding .
Q. Q8. How is purity validated for pharmacological assays?
- HPLC-DAD : Use a C18 column (ACN:H2O gradient) to detect impurities (<0.5%) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (e.g., C: 52.3%, H: 4.8%, N: 18.6%) .
Data-Driven Insights
Key Finding from : The compound’s dual activity (cytotoxicity and aromatase inhibition) suggests a polypharmacological profile, warranting proteomics studies to identify secondary targets.
Critical Gap : No in vivo pharmacokinetic data (e.g., bioavailability, half-life) is available. Future work should prioritize rodent models to assess translational potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
